Glutaryl-Ala-Ala-Ala-4MbetaNA
Description
Historical Trajectory and Methodological Advancements in Enzymatic Activity Profiling
The study of enzyme activity has a rich history, evolving from simple endpoint assays to sophisticated, high-throughput screening methods. nih.gov Initially, researchers relied on techniques that measured the disappearance of a substrate or the appearance of a product over time using methods like spectrophotometry with chromogenic substrates, which release a colored product upon cleavage. While foundational, these methods often lacked the sensitivity required for detecting low levels of enzyme activity.
The advent of fluorescence-based techniques marked a significant leap forward. The introduction of fluorogenic substrates, such as those based on coumarin (B35378) derivatives like 7-amino-4-methylcoumarin (B1665955) (AMC) and naphthylamine derivatives like 4-methoxy-β-naphthylamine (4MβNA), offered a substantial increase in sensitivity. echelon-inc.commerckmillipore.com Further advancements led to the development of Fluorescence Resonance Energy Transfer (FRET) substrates. apexbt.com These substrates contain both a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorophore's signal. Enzymatic cleavage separates the pair, restoring fluorescence and providing a highly specific and sensitive measure of activity. scientificlabs.co.uk
Modern enzymatic activity profiling, often termed "activity-based protein profiling" (ABPP), utilizes these advanced chemical probes to monitor the functional state of entire enzyme families within complex biological samples. nih.govlabscoop.com This approach has revolutionized drug discovery and fundamental biological research by enabling the identification of active enzymes in their native cellular environment. labscoop.comresearchgate.net The continuous development of novel and more specific substrates remains a key driver of progress in understanding the intricate roles of enzymes in health and disease. echelon-inc.comnih.gov
Foundational Principles of Synthetic Peptide Substrate Design for Protease Research
The design of a synthetic peptide substrate is a meticulous process grounded in the specific recognition properties of the target protease. diva-portal.org Proteases recognize and cleave specific amino acid sequences within their natural protein substrates. The active site of a protease is composed of a series of binding pockets, or subsites (denoted S4, S3, S2, S1, S1', S2', etc.), that accommodate the corresponding amino acid residues of the substrate (denoted P4, P3, P2, P1, P1', P2', etc.). diva-portal.org
The core principle of substrate design involves creating a short peptide sequence that mimics the optimal recognition motif for a particular protease. pnas.org The specificity of the substrate is largely determined by the amino acid at the P1 position, as this residue's side chain fits into the primary specificity pocket (S1) of the enzyme. nih.gov For instance, proteases like chymotrypsin (B1334515) prefer large, hydrophobic residues (e.g., Phenylalanine) at P1, while elastase favors small, neutral residues like Alanine (B10760859) or Valine. peptanova.desigmaaldrich.com
To create a functional synthetic substrate, this specific peptide sequence is chemically modified:
N-Terminal Blocking Group: The N-terminus of the peptide is often "blocked" with a chemical group, such as a Succinyl (Suc), Glutaryl (Glt), Methoxysuccinyl (MeOSuc), or Benzyloxycarbonyl (Z) group. sigmaaldrich.com This prevents the peptide from being degraded by exopeptidases and can influence the substrate's solubility and kinetic properties.
C-Terminal Reporter Group: The C-terminus is linked to a reporter molecule. In fluorogenic substrates, this is a fluorophore like 4-methoxy-β-naphthylamine (4MβNA), which is attached via an amide bond to the P1 residue. echelon-inc.com This bond is the target for enzymatic cleavage. Until cleaved, the fluorescence of the 4MβNA group is minimal. Upon hydrolysis by the target protease, the free 4MβNA is released, and its fluorescence can be measured to quantify enzyme activity. echelon-inc.com
By systematically varying the peptide sequence and the blocking and reporting groups, researchers can develop highly specific and efficient substrates for a wide range of proteases. pnas.org
Rationale for the Academic Investigation and Utility of Glutaryl-Ala-Ala-Ala-4MβNA in Biochemical Systems
The specific design of Glutaryl-Ala-Ala-Ala-4MβNA points directly to its utility as a substrate for a particular class of proteases: the elastases. Human neutrophil elastase, a serine protease released during inflammation, plays a crucial role in breaking down invading bacteria and in tissue remodeling. echelon-inc.com However, its dysregulation is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Consequently, the ability to accurately measure elastase activity is vital for both basic research and clinical diagnostics.
The rationale for using Glutaryl-Ala-Ala-Ala-4MβNA to study elastase is based on established principles of substrate specificity:
P1 Specificity: Elastases preferentially cleave peptide bonds following small, neutral amino acids. The Alanine (Ala) residue at the P1 position of this substrate fits perfectly into the S1 binding pocket of elastase. sigmaaldrich.com
Peptide Sequence: The tri-alanine (Ala-Ala-Ala) sequence is a well-documented recognition motif for elastases. peptanova.desigmaaldrich.com Other successful elastase substrates, such as Suc-Ala-Ala-Ala-pNA, utilize this same core sequence.
Fluorogenic Reporter: The 4-methoxy-β-naphthylamine (4MβNA) group serves as a sensitive fluorogenic reporter. Upon cleavage of the Ala-4MβNA amide bond by elastase, the release of free 4MβNA results in a quantifiable increase in fluorescence (typically with excitation around 335-350 nm and emission at 410-440 nm), providing a direct measure of enzymatic activity. echelon-inc.com
Therefore, Glutaryl-Ala-Ala-Ala-4MβNA is employed in biochemical assays to quantify elastase activity, to study the kinetics of the enzyme, and to screen for potential elastase inhibitors. Its specific structure allows for the targeted investigation of elastase in complex biological fluids and cell extracts, helping to elucidate the enzyme's role in various physiological and pathological processes.
Table 1: Examples of Synthetic Substrates for Elastase This interactive table provides data on related peptide substrates used in the study of elastase, highlighting the common structural motifs and reporter groups.
| Substrate Name | Peptide Sequence | N-Terminal Group | Reporter Group | Target Enzyme(s) |
| Suc-Ala-Ala-Ala-pNA | Ala-Ala-Ala | Succinyl | p-Nitroanilide (pNA) | Human Leukocyte Elastase, Porcine Pancreatic Elastase sigmaaldrich.com |
| MeOSuc-Ala-Ala-Pro-Val-AMC | Ala-Ala-Pro-Val | Methoxysuccinyl | 7-Amino-4-methylcoumarin (AMC) | Human Leukocyte Elastase, Porcine Pancreatic Elastase |
| (Z-Ala-Ala-Ala-Ala)2Rh110 | Ala-Ala-Ala-Ala | Benzyloxycarbonyl (Z) | Rhodamine 110 | Elastase scientificlabs.co.ukechelon-inc.com |
| MeOSuc-Ala-Ala-Pro-Val-pNA | Ala-Ala-Pro-Val | Methoxysuccinyl | p-Nitroanilide (pNA) | Human Leukocyte Elastase pnas.org |
| MeOSuc-Ala-Ala-Pro-Val-4MbNA | Ala-Ala-Pro-Val | Methoxysuccinyl | 4-Methoxy-β-naphthylamine (4MβNA) | Pancreatic and Leukocyte Elastase echelon-inc.com |
Structure
2D Structure
Properties
Molecular Formula |
C25H32N4O7 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H32N4O7/c1-14(26-21(30)10-7-11-22(31)32)23(33)27-15(2)24(34)28-16(3)25(35)29-18-12-17-8-5-6-9-19(17)20(13-18)36-4/h5-6,8-9,12-16H,7,10-11H2,1-4H3,(H,26,30)(H,27,33)(H,28,34)(H,29,35)(H,31,32)/t14-,15-,16-/m0/s1 |
InChI Key |
JVKKIMYBLODMLM-JYJNAYRXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)CCCC(=O)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization for Enzymological Application of Glutaryl Ala Ala Ala 4mβna
Optimized Solid-Phase Peptide Synthesis Strategies for the Oligopeptide Moiety (Glutaryl-Ala-Ala-Ala)
The synthesis of the core oligopeptide, Glutaryl-Ala-Ala-Ala, is efficiently achieved using solid-phase peptide synthesis (SPPS). This method, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. csic.es
Modern SPPS strategies, such as those employing microwave-assisted synthesis, have significantly improved the efficiency and purity of peptide production. cem.com The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is often preferred for routine synthesis due to the mild conditions required for the removal of the N-terminal protecting group. csic.es To minimize aggregation, which can be a concern with alanine-rich sequences, specialized resins like polyethylene (B3416737) glycol-polystyrene (PEG-PS) and the use of solvents like dimethylformamide (DMF) are beneficial. csic.es
The synthesis commences with the attachment of the C-terminal alanine (B10760859) to a suitable resin. Subsequently, the repeating cycle of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected alanine is performed. After the tripeptide (Ala-Ala-Ala) is assembled, the N-terminal glutaryl group is introduced by reacting the free amino group of the N-terminal alanine with glutaric anhydride. Finally, the completed glutarylated peptide is cleaved from the resin support.
| Synthesis Step | Reagent/Condition | Purpose |
| Resin Loading | Fmoc-Ala-OH, DIC, DMAP | Covalent attachment of the first amino acid to the resin |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus |
| Amino Acid Coupling | Fmoc-Ala-OH, HBTU, HOBt, DIEA | Formation of the peptide bond |
| N-terminal Capping | Glutaric anhydride, DIEA | Introduction of the glutaryl group |
| Cleavage from Resin | Trifluoroacetic acid (TFA) with scavengers | Release of the final peptide from the solid support |
Regioselective Coupling Techniques for 4-Methyl-beta-Naphthylamide (4MβNA) Fluorogenic Tag Incorporation
The conjugation of the 4-methyl-β-naphthylamide (4MβNA) fluorogenic tag to the C-terminus of the glutarylated tripeptide is a critical step that requires precise control to ensure a regioselective amide bond formation. This is typically achieved in the solution phase after the peptide has been cleaved from the solid support and purified.
A common and effective method involves the activation of the C-terminal carboxylic acid of Glutaryl-Ala-Ala-Ala using a coupling agent, followed by reaction with 4-amino-1-methylnaphthalene (the amine precursor to 4MβNA). The choice of coupling agent is crucial to prevent side reactions and racemization.
Recent advancements in peptide chemistry have introduced novel, highly efficient, and regioselective coupling methods. nih.govnih.gov These methods often utilize specific catalysts or activating agents that promote the desired C-N bond formation with high yields and minimal byproducts. nih.govnih.gov
Advanced Analytical Methodologies for Purity Assessment and Structural Elucidation Post-Synthesis
Following synthesis, a comprehensive analytical workflow is essential to verify the purity and confirm the structure of Glutaryl-Ala-Ala-Ala-4MβNA.
High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of the synthesized peptide conjugate. biocompare.com Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptides, separating molecules based on their hydrophobicity. biocompare.com
For preparative purposes, a crude sample is injected onto an HPLC column, and the fraction corresponding to the desired product is collected. Analytical HPLC is then used to determine the purity of the final product, which should ideally be greater than 95% for use in enzymatic assays. biocompare.com The retention time of the compound is a characteristic feature under specific chromatographic conditions.
Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation
Mass spectrometry (MS) provides a rapid and accurate determination of the molecular weight of Glutaryl-Ala-Ala-Ala-4MβNA, confirming the successful incorporation of all constituent parts. nih.gov Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the amino acid sequence. frontiersin.org
| Analytical Technique | Information Obtained |
| HPLC | Purity and Retention Time |
| Mass Spectrometry (MS) | Molecular Weight |
| Tandem MS (MS/MS) | Amino Acid Sequence Confirmation |
| NMR Spectroscopy | Definitive 3D Structure and Atom Connectivity |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish the connectivity between protons and carbons, allowing for the definitive assignment of the structure of Glutaryl-Ala-Ala-Ala-4MβNA.
Stability and Batch-to-Batch Reproducibility Considerations for Consistent Enzymatic Assays
For Glutaryl-Ala-Ala-Ala-4MβNA to be a reliable substrate in enzymatic assays, its stability and the reproducibility between different synthetic batches are of utmost importance. biocompare.com The stability of the compound under storage conditions (typically at -20°C and protected from light) should be assessed to ensure its integrity over time. sigmaaldrich.com
Ensuring batch-to-batch reproducibility is critical for obtaining consistent experimental results. nih.govlcms.cz This involves stringent quality control measures at each step of the synthesis and purification process. eastport.cz Each new batch should be thoroughly characterized using the analytical methods described above (HPLC, MS, and NMR) to confirm that its purity, identity, and concentration are consistent with previous batches. researchgate.net Any significant variation in these parameters could lead to variability in the measured enzyme kinetics, compromising the validity of the experimental data. researchgate.net
Enzymatic Characterization and Kinetic Analysis Using Glutaryl Ala Ala Ala 4mβna
Substrate Specificity Profiling Against Protease and Peptidase Families
The utility of Glutaryl-Ala-Ala-Ala-4MβNA extends to the broad-scale screening and detailed characterization of substrate preferences among diverse protease and peptidase families. The Ala-Ala-Ala sequence provides a specific target for certain classes of endopeptidases, particularly those with a preference for small, neutral amino acids at their substrate binding sites.
Comprehensive screening assays are fundamental in identifying which enzymes, within a vast array of proteases, can effectively recognize and cleave Glutaryl-Ala-Ala-Ala-4MβNA. These approaches often involve incubating the substrate with a panel of purified proteases or complex biological samples, such as cell lysates or secretomes, and monitoring for the release of the fluorogenic leaving group. A notable application of a similar substrate, Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide, is in the spectrofluorometric assay for neutral endopeptidase 24.11 (enkephalinase), as well as its hydrolysis by chymotrypsin (B1334515) and E. coli protease La sigmaaldrich.com.
Methodologies for such screenings typically employ high-throughput formats, such as microtiter plates, where numerous enzymes can be tested simultaneously. The resulting fluorescence data provides a qualitative and semi-quantitative profile of enzymatic activity, highlighting "hit" enzymes for further investigation.
Once cognate enzymes are identified, Glutaryl-Ala-Ala-Ala-4MβNA can be used to perform comparative analyses of cleavage profiles among related enzyme subclasses. For instance, different members of the serine protease family, such as elastase and chymotrypsin, exhibit distinct substrate specificities. While elastase preferentially cleaves after small, hydrophobic residues like alanine (B10760859), chymotrypsin favors larger aromatic residues such as phenylalanine.
By comparing the hydrolysis rates of Glutaryl-Ala-Ala-Ala-4MβNA with substrates containing different peptide sequences (e.g., Glutaryl-Ala-Ala-Phe-4MβNA), researchers can delineate the specific preferences of each enzyme. For example, neprilysin (NEP) mutants show reduced specific activity towards the cleavage of glutaryl-Ala-Ala-Phe-MNA nih.gov. This comparative approach is crucial for understanding the functional divergence within enzyme families and for developing selective inhibitors.
Table 1: Illustrative Comparative Cleavage of Alanine-rich vs. Phenylalanine-containing Substrates by Different Proteases
| Substrate | Protease Family | Example Enzyme | Relative Cleavage Efficiency |
|---|---|---|---|
| Glutaryl-Ala-Ala-Ala-4MβNA | Serine Protease (Elastase-like) | Human Neutrophil Elastase | High |
| Glutaryl-Ala-Ala-Ala-4MβNA | Serine Protease (Chymotrypsin-like) | Bovine α-Chymotrypsin | Low |
| Glutaryl-Ala-Ala-Phe-4MβNA | Serine Protease (Elastase-like) | Human Neutrophil Elastase | Low |
The interaction between a protease and its substrate is governed by the fit of the substrate's amino acid residues into the enzyme's binding pockets, denoted as S and S' subsites, which accommodate the P and P' residues of the substrate, respectively. The scissile bond is located between the P1 and P1' residues. For Glutaryl-Ala-Ala-Ala-4MβNA, the P1 residue is the third alanine, and the P1' position is part of the 4-methoxy-β-naphthylamide group.
The tri-alanine sequence of this substrate is particularly useful for probing the S3, S2, and S1 subsites of proteases. A high rate of hydrolysis indicates a preference for alanine at these positions. The catalytic efficiency of proteases is significantly influenced by the amino acid residues at these positions nih.gov. To further map the specificity, a library of analogous substrates with variations at the P1, P2, and P3 positions can be synthesized and tested. This systematic analysis allows for the construction of a detailed substrate specificity map for a given protease. For many proteases, the S1' and S2' subsites also play a critical role in substrate recognition and catalysis acs.org.
Quantitative Enzyme Kinetic Parameter Determination
Beyond qualitative specificity profiling, Glutaryl-Ala-Ala-Ala-4MβNA is instrumental in determining the quantitative kinetic parameters that define an enzyme's efficiency. These parameters are derived from Michaelis-Menten kinetics wikipedia.org.
The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity. To determine the Km for a protease with Glutaryl-Ala-Ala-Ala-4MβNA, a series of reactions are set up with a fixed enzyme concentration and varying concentrations of the substrate. The initial reaction velocities are then measured and plotted against the substrate concentration.
For example, kinetic studies on human neutrophil elastase with various peptide substrates have been conducted to determine their Km values, providing insight into the enzyme's binding affinity researchgate.net.
The maximum reaction rate (Vmax) is achieved when the enzyme is saturated with the substrate. From Vmax, the turnover number (kcat), which is the number of substrate molecules converted to product per enzyme molecule per unit of time, can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
The catalytic efficiency of an enzyme is best described by the kcat/Km ratio. This second-order rate constant reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. It is a crucial parameter for comparing the specificity of an enzyme for different substrates or the efficiency of different enzymes on the same substrate. The determination of these individual rate constants provides detailed information on the kinetic and energetic determinants of protease function nih.gov.
Table 2: Exemplary Kinetic Parameters for a Hypothetical Elastase-like Protease with Glutaryl-Ala-Ala-Ala-4MβNA
| Kinetic Parameter | Value | Unit |
|---|---|---|
| Km | 150 | µM |
| Vmax | 50 | µM/min |
| kcat | 10 | s⁻¹ |
Influence of Reaction Conditions (e.g., pH, Ionic Strength, Temperature) on Kinetic Parameters
The kinetic parameters of an enzyme-catalyzed reaction, such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), are profoundly influenced by the conditions of the assay environment. When using Glutaryl-Ala-Ala-Ala-4MβNA to study a protease, it is crucial to systematically evaluate and optimize reaction conditions to ensure that the obtained data accurately reflect the enzyme's intrinsic properties.
pH: The pH of the reaction buffer affects the ionization state of both the enzyme's active site residues and the substrate itself. Most proteases exhibit a characteristic pH optimum at which their catalytic activity is maximal. For instance, studies on various hydrolases have shown that activity can vary significantly across a pH range, with electrostatic repulsion at different pH values influencing the rate of reaction. plos.orgmdpi.com For a typical protease assay, the pH is often maintained between 6.0 and 8.0, but the optimal pH must be determined empirically for each specific enzyme-substrate pair. plos.org
Ionic Strength: The salt concentration of the buffer can influence enzyme activity by affecting protein conformation, substrate binding, and the stability of the enzyme-substrate complex. High ionic strengths can sometimes lead to inhibition of enzymatic activity. promega.com Therefore, optimizing the ionic strength is a necessary step in assay development to ensure maximal and reproducible activity.
Temperature: Like most chemical reactions, the rate of enzymatic cleavage of Glutaryl-Ala-Ala-Ala-4MβNA increases with temperature up to an optimum. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for protease activity can vary widely, and thermodynamic parameters can be calculated from studying the reaction at different temperatures. promega.com
| Parameter | General Influence on Enzyme Kinetics | Typical Considerations for Assay Development |
| pH | Affects ionization of active site and substrate, influencing binding and catalysis. | Determine the optimal pH for maximal activity; buffer capacity must be sufficient. |
| Ionic Strength | Modulates protein folding, stability, and electrostatic interactions. | Test a range of salt concentrations to find the optimal condition for activity. |
| Temperature | Increases reaction rate up to an optimum, after which denaturation occurs. | Determine the optimal temperature; ensure consistent temperature control during assays. |
Development and Optimization of Continuous Fluorometric Enzyme Assays
Continuous fluorometric assays using substrates like Glutaryl-Ala-Ala-Ala-4MβNA are preferred for their high sensitivity and real-time monitoring capabilities. The assay principle relies on the enzymatic cleavage of the amide bond between the tripeptide (Ala-Ala-Ala) and the fluorophore (4MβNA). The intact substrate is essentially non-fluorescent, but upon hydrolysis, the released 4MβNA exhibits strong fluorescence, providing a direct measure of enzyme activity. bachem.com
Methodological Considerations for Signal Detection and Quantification of 4MβNA Release
Accurate detection and quantification of the released 4MβNA are fundamental to the assay's success. The fluorophore 4-methoxy-β-naphthylamine is typically excited at a wavelength between 335-350 nm, and its fluorescence emission is detected around 410-440 nm. bachem.com
Several methodological factors must be considered:
Instrumentation: A sensitive fluorometer or microplate reader capable of operating at the specified wavelengths is required.
Background Fluorescence: It is essential to account for intrinsic fluorescence from the sample, the substrate itself, or contaminants in the buffer. Using high-purity reagents and subtracting the signal from a no-enzyme control are standard practices. bachem.com
Inner Filter Effect: At high concentrations, the released 4MβNA can absorb the excitation light, leading to a non-linear relationship between fluorescence and product concentration. This phenomenon, known as the inner filter effect, can be mitigated by ensuring the total absorbance of the solution remains low. bachem.com
Product Diffusion and Trapping: In cell-based assays, the liberated 4MβNA is diffusible. To enable accurate quantification and localization of enzyme activity within live cells, a trapping agent such as 5-nitrosalicylaldehyde can be included in the incubation medium. This agent reacts with the released 4MβNA to form a fluorescent, crystalline product that is retained within the cell. tandfonline.comtandfonline.comnih.gov
Assay Sensitivity, Linearity, and Dynamic Range Optimization
To ensure that an assay is fit for its purpose, particularly for inhibitor screening, it must be optimized for sensitivity, linearity, and a wide dynamic range.
Assay Sensitivity: The ability to detect low levels of enzyme activity is crucial. Sensitivity can be enhanced by optimizing the reaction conditions (pH, temperature) and allowing the reaction to proceed for a sufficient duration to generate a detectable signal above background. nih.gov The choice of fluorophore is also critical; for instance, coumarin-based fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC) are often reported to provide higher sensitivity than naphthylamide-based ones like 4MβNA.
Linearity: The assay should exhibit a linear response between the rate of fluorescence increase and the concentration of the enzyme. This linearity is typically observed during the initial phase of the reaction before substrate depletion or product inhibition becomes significant. To achieve this, it is often desirable to use a substrate concentration below the K_m value, which also enhances the assay's sensitivity to competitive inhibitors. acs.org
Dynamic Range: This refers to the concentration range of the enzyme or inhibitor over which the assay provides a proportional response. A wide dynamic range is advantageous as it allows for the analysis of a broad spectrum of enzyme activities or inhibitor potencies without requiring sample dilution. Bioluminescent assays, for example, have demonstrated linearity over four logs of enzyme concentration. promega.com Optimizing enzyme and substrate concentrations is key to maximizing the dynamic range. nih.gov
High-Throughput Assay Adaptation and Validation for Screening Platforms
Adapting the continuous fluorometric assay for high-throughput screening (HTS) involves miniaturizing the assay into a microplate format (e.g., 384- or 1536-well plates) and validating its performance using statistical metrics. acs.org This allows for the rapid testing of large compound libraries to identify potential enzyme inhibitors.
The validation process ensures the assay is robust, reproducible, and suitable for HTS. Key statistical parameters are calculated: nih.gov
Z'-factor: This parameter is a measure of the statistical effect size and is used to assess the quality of an HTS assay. It reflects the separation between the high signal (negative control, e.g., DMSO) and low signal (positive control, e.g., a known inhibitor) distributions. An assay is considered excellent for HTS if the Z'-factor is > 0.5. mdpi.comacs.org The formula for the Z'-factor is: Z' = 1 - (3 * (SD_signal + SD_background)) / |Mean_signal - Mean_background| nih.gov
Coefficient of Variation (%CV): This is a measure of the data's dispersion around the mean and indicates the assay's precision. For HTS, a %CV of less than 10% is generally considered acceptable. mdpi.comnih.gov
Signal-to-Background Ratio (S/B): This ratio compares the signal from the uninhibited enzyme reaction to the background signal (no enzyme or fully inhibited reaction). A higher S/B ratio indicates a larger assay window, which makes it easier to identify "hits." An S/B ratio greater than 3 is often deemed suitable for HTS. plos.orgacs.org
The validation is typically performed by running plates containing only positive and negative controls to assess intra-plate, inter-plate, and day-to-day variability, ensuring the assay performs consistently over time and across different plates. nih.gov
| HTS Validation Parameter | Description | Acceptable Value for HTS |
| Z'-factor | Measures the separation band between high and low controls. | > 0.5 |
| Coefficient of Variation (%CV) | Indicates the precision and reproducibility of the assay. | < 10-20% |
| Signal-to-Background (S/B) Ratio | Represents the dynamic range or "assay window". | > 3 |
Biological Contexts and Pathophysiological Relevance of Target Enzymes Elucidated by Glutaryl Ala Ala Ala 4mβna
Identification of Endogenous Proteases that Hydrolyze Glutaryl-Ala-Ala-Ala-4MβNA and Its Structural Analogs
The fluorogenic peptide substrate, Glutaryl-Ala-Ala-Ala-4MβNA, and its analogs are valuable tools for identifying and characterizing the activity of various endogenous proteases. The core structure of this substrate, a short peptide sequence linked to a fluorescent leaving group (4-methoxy-β-naphthylamide), makes it susceptible to cleavage by peptidases. Upon hydrolysis of the amide bond by a protease, the liberated 4-methoxy-β-naphthylamide fluoresces, providing a measurable signal of enzymatic activity.
Several key endogenous proteases have been identified through their ability to hydrolyze substrates of this class:
Neutral Endopeptidase 24.11 (Neprilysin): A prominent enzyme identified as capable of hydrolyzing the structural analog Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide is Neutral Endopeptidase 24.11 (NEP), also known as enkephalinase. NEP is a zinc-dependent metalloprotease located on the cell surface of various tissues. Its ability to cleave this substrate is often used as a specific measure of its enzymatic activity in cell and tissue extracts.
Chymotrypsin (B1334515): This digestive serine protease, found in the small intestine, has also been shown to hydrolyze Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide. This indicates that the substrate is not exclusively specific to a single protease but can be cleaved by enzymes with chymotrypsin-like specificity, which favors cleavage after large hydrophobic amino acid residues like phenylalanine.
LonP1 Protease: The human mitochondrial LonP1 protease, an ATP-dependent serine protease, has been shown to cleave Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide. This protease plays a crucial role in mitochondrial protein quality control.
The specificity of these substrates can be altered by modifying the peptide sequence. For instance, the replacement of Phenylalanine with Alanine (B10760859) in Glutaryl-Ala-Ala-Ala-4MβNA would likely alter its preference for different proteases, potentially favoring those that recognize smaller, neutral amino acids at the cleavage site.
| Enzyme | Substrate Analog Hydrolyzed | Enzyme Class | Cellular Location |
| Neutral Endopeptidase 24.11 (NEP) | Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide | Metallo-endopeptidase | Cell Membrane |
| Chymotrypsin | Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide | Serine Protease | Small Intestine (secreted) |
| LonP1 Protease | Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide | ATP-dependent Serine Protease | Mitochondria |
Functional Roles of Identified Proteases in Cellular Processes and Signaling Pathways
The proteases identified through their interaction with Glutaryl-Ala-Ala-Ala-4MβNA and its analogs are involved in a wide array of critical cellular functions and signaling pathways.
Neutral Endopeptidase 24.11 (Neprilysin) plays a vital role in signal transduction by terminating the action of various peptide hormones and neuropeptides. A primary function of NEP is the degradation of enkephalins, which are endogenous opioid peptides involved in pain perception. Furthermore, NEP is a key enzyme in the degradation of amyloid-beta (Aβ) peptides in the brain. The accumulation of Aβ is a hallmark of Alzheimer's disease, making NEP a significant focus in neurodegenerative disease research. By clearing Aβ, NEP helps to prevent the formation of toxic aggregates and plaques.
Chymotrypsin , as a digestive enzyme, is fundamental to the breakdown of dietary proteins into smaller peptides and amino acids for absorption. Beyond digestion, proteases with chymotrypsin-like activity are involved in processes such as blood coagulation and inflammation.
The LonP1 protease is essential for maintaining mitochondrial homeostasis. It selectively degrades misfolded, unassembled, and damaged proteins within the mitochondrial matrix, preventing the accumulation of toxic protein aggregates and ensuring the integrity of mitochondrial function. This process is critical for cellular health and survival.
Application of Glutaryl-Ala-Ala-Ala-4MβNA in Investigating Protease Activity in Biological Systems
The fluorogenic nature of Glutaryl-Ala-Ala-Ala-4MβNA and its analogs makes them powerful tools for quantifying protease activity in various biological samples, including cell lysates, tissue homogenates, and purified enzyme preparations. The assay is based on a straightforward principle: the intact substrate is non-fluorescent, but upon cleavage by a protease, the liberated 4-methoxy-β-naphthylamide group emits a strong fluorescent signal. The rate of fluorescence increase is directly proportional to the enzymatic activity.
This type of assay offers several advantages:
High Sensitivity: The fluorescence-based detection allows for the measurement of very low levels of protease activity.
Continuous Monitoring: The assay can be performed in real-time, allowing for the continuous monitoring of enzyme kinetics.
High-Throughput Screening: The assay format is adaptable to multi-well plates, making it suitable for high-throughput screening of potential protease inhibitors or activators.
Researchers have utilized these substrates in a variety of experimental contexts. For example, Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide has been used to measure NEP activity in neuronal cells to study the effects of potential therapeutic agents for Alzheimer's disease. It has also been employed to assess the activity of recombinant NEP and to screen for inhibitors.
| Application | Substrate Used (Analog) | Biological System | Research Goal |
| Measuring Neprilysin Activity | Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide | Neuronal cell lines, primary neurons, plasma | To assess Aβ degradation, screen for inhibitors, study Alzheimer's disease |
| Characterizing LonP1 Protease Activity | Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide | Purified recombinant enzyme | To understand the enzyme's basic kinetic properties and regulation |
| High-Throughput Inhibitor Screening | Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide | Purified enzymes, cell lysates | To identify novel compounds that modulate protease activity |
Contributions to Understanding Protease Dysregulation in Disease Models
The application of substrates like Glutaryl-Ala-Ala-Ala-4MβNA has significantly contributed to our understanding of how protease dysregulation is implicated in various diseases.
Neutral Endopeptidase in Neurodegenerative Disease: A substantial body of research has focused on the role of NEP in Alzheimer's disease. Studies using substrates like Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide have demonstrated that reduced NEP activity in the brain can lead to the accumulation of Aβ peptides, a key pathological event in Alzheimer's. These substrates have been instrumental in quantifying the Aβ-degrading capacity of cells and tissues and in evaluating strategies to enhance NEP activity as a potential therapeutic approach.
Structure Activity Relationship Sar Studies and Rational Design Principles for Glutaryl Ala Ala Ala 4mβna Derivatives
Elucidation of Molecular Determinants Governing Protease Recognition and Cleavage of the Oligopeptide Sequence
The specificity of a protease is dictated by its ability to recognize and bind to a particular sequence of amino acids flanking the scissile bond—the peptide bond that is to be cleaved. This recognition is governed by the interactions between the amino acid side chains of the substrate and the corresponding binding pockets, or subsites, of the protease's active site. The standard nomenclature designates the substrate's amino acid residues as...P3-P2-P1↓P1'-P2'-P3'..., where the arrow indicates the cleavage site. mdpi.comqiagenbioinformatics.com The corresponding subsites on the protease are labeled S3, S2, S1, S1', S2', and so on. nih.gov
The tri-alanine (Ala-Ala-Ala) sequence in Glutaryl-Ala-Ala-Ala-4MβNA presents a relatively simple and somewhat promiscuous target for certain proteases. Alanine (B10760859) is a small, non-polar amino acid. Proteases that can accommodate such residues in their P1, P2, and P3 subsites are potential candidates for cleaving this substrate. For instance, elastase, a serine protease, is known to preferentially cleave peptide bonds C-terminal to small, uncharged amino acids like alanine. beilstein-journals.org
Systematic profiling of protease specificity, often using combinatorial libraries of peptide substrates, has been instrumental in elucidating these molecular determinants. biorxiv.orgbiorxiv.orgucsf.edupnas.org These studies reveal that:
The P1 Residue: This is often the primary determinant of specificity for many proteases. mdpi.comembopress.org For example, trypsin-like proteases have a deep S1 pocket that accommodates basic residues like Arginine (Arg) or Lysine (Lys), while chymotrypsin-like proteases have a hydrophobic S1 pocket that favors large aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). mdpi.com For a substrate like Glutaryl-Ala-Ala-Ala-4MβNA, the P1 residue is the third Alanine.
Extended Subsite Interactions (P2, P3, P4, etc.): While the P1 residue is crucial, the residues at the P2, P3, and P4 positions significantly contribute to binding affinity and cleavage efficiency. asm.orghkmj.orgresearchgate.net Some proteases, like those in the papain-like cysteine protease family, show primary specificity at the P2 position. pnas.org The glutaryl group at the N-terminus of the peptide serves as a protecting group, preventing unwanted cleavage by exopeptidases and can influence interactions with the S3 or S4 subsites of the target protease. mdpi.comnih.gov
Substrate Conformation: Beyond the primary sequence, the three-dimensional structure of the substrate when bound to the protease is a critical determinant. Proteases recognize and cleave substrates in specific conformations, and it has been found that cleavage can occur in both unstructured loops and within structured elements like α-helices. nih.govresearchgate.net
The table below summarizes the importance of different substrate positions for protease recognition.
| Substrate Position | General Role in Protease Recognition | Example Specificity |
| P1 | Primary determinant for many proteases; fits into the S1 pocket. mdpi.comembopress.org | Trypsin: Arg/Lys; Chymotrypsin (B1334515): Phe/Tyr/Trp; Elastase: Ala/Val. mdpi.com |
| P2 | Major recognition site for some proteases (e.g., caspases, papain-like proteases). embopress.orgpnas.org | Cathepsins often prefer small aliphatic residues (Val, Leu, Ile). embopress.org |
| P3/P4 | Enhance binding affinity and modulate cleavage efficiency; interact with S3/S4 pockets. asm.orghkmj.org | The P4 residue can have a major influence on cleavage efficiency. asm.org |
| P1' | Influences cleavage kinetics; interacts with the S1' pocket. asm.org | Caspase-7 shows a preference for Gly at the P1' position. embopress.org |
| N-terminal Group | Prevents exopeptidase degradation; can form interactions with extended subsites (S3/S4). mdpi.comnih.gov | Acetylated N-termini can be favorable for certain serine proteases. mdpi.com |
Role of the 4MβNA Fluorogenic Leaving Group in Enzyme Assay Performance and Signal Generation
Enzyme assays utilizing substrates like Glutaryl-Ala-Ala-Ala-4MβNA are designed to produce a measurable signal upon enzymatic cleavage. This is achieved through the use of a fluorogenic leaving group, in this case, 4-methoxy-β-naphthylamine (4MβNA).
The principle of this assay is based on fluorescence quenching and dequenching. nih.govthermofisher.com In the intact substrate molecule, the 4MβNA moiety is linked to the peptide via an amide bond. In this state, its fluorescence is minimal. When a protease cleaves the scissile bond between the C-terminal alanine and the 4MβNA, the free 4-methoxy-β-naphthylamine is released. This liberated molecule is highly fluorescent, and its appearance can be monitored over time using a fluorometer. echelon-inc.com The rate of increase in fluorescence is directly proportional to the rate of the enzymatic reaction. thermofisher.com
Key characteristics of 4MβNA that make it suitable for enzyme assays include:
Spectral Properties: Free 4MβNA has an excitation maximum in the range of 335-350 nm and an emission maximum between 410-440 nm. echelon-inc.com This allows for its detection with standard fluorescence instrumentation.
Signal Generation: The cleavage of the amide bond results in a significant increase in fluorescence intensity, providing a high signal-to-noise ratio. This is crucial for detecting low levels of protease activity. acs.org
Versatility: The 4MβNA group can be attached to various peptide sequences, making it a versatile tool for creating substrates for a wide range of proteases.
The choice of the fluorophore can impact assay performance. Factors such as quantum yield, photostability, and potential for interference from other fluorescent compounds in the assay mixture are important considerations. nih.govthno.org While other fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC) are also commonly used, 4MβNA provides a reliable and sensitive detection method for quantifying the activity of proteases that recognize the attached peptide sequence. pnas.org
The table below compares the functional states of the 4MβNA-based substrate.
| State of Substrate | Chemical Structure | Fluorescence Property |
| Intact Substrate | Glutaryl-Ala-Ala-Ala-NH-4MβNA | Quenched / Low Fluorescence |
| Cleaved Products | Glutaryl-Ala-Ala-Ala + H₂N-4MβNA (free 4MβNA) | High Fluorescence |
Design of Analogous Substrates for Enhanced Specificity, Sensitivity, or Enzyme Inhibition Studies
The principles of rational design allow for the modification of the Glutaryl-Ala-Ala-Ala-4MβNA scaffold to create new molecules with tailored properties. nih.govqut.edu.au This involves altering the peptide sequence or modifying the chemical nature of the molecule to either improve its performance as a substrate or convert it into an inhibitor.
Designing for Enhanced Specificity and Sensitivity: To create a more specific or sensitive substrate for a particular protease, researchers can systematically substitute the alanine residues at the P1, P2, and P3 positions with other natural or unnatural amino acids. nih.gov By screening a library of these analogs against the target protease, one can identify the optimal amino acid sequence that results in the most efficient cleavage. For example, if a target protease has a preference for a hydrophobic residue at P2 and a basic residue at P3, modifying the Ala-Ala-Ala sequence accordingly would likely produce a more sensitive substrate. This process can lead to the engineering of "super-reactive" substrate sequences by combining the best residue choices at each position. hkmj.org
Designing Enzyme Inhibitors: The substrate scaffold can also be used as a starting point for designing enzyme inhibitors, which are valuable tools for research and potential therapeutics. nih.govmdpi.comrsc.orgnankai.edu.cnnih.gov This is often achieved by creating peptidomimetics—molecules that mimic the peptide substrate but are resistant to cleavage. Strategies include:
Modifying the Scissile Bond: Replacing the cleavable amide bond with a non-hydrolyzable isostere.
Introducing a "Warhead": Attaching an electrophilic group (a "warhead") to the peptide sequence. This warhead forms a covalent bond with a key catalytic residue (e.g., the serine in serine proteases or the cysteine in cysteine proteases) in the enzyme's active site, leading to irreversible inhibition. hkmj.orgmdpi.com Common warheads include aldehydes, ketones (like ketobenzothiazole), and nitriles. hkmj.orgmdpi.com
The table below illustrates design strategies for creating substrate analogs.
| Design Goal | Strategy | Example Modification of Glutaryl-Ala-Ala-Ala-4MβNA |
| Enhanced Sensitivity | Substitute P1-P3 residues with preferred amino acids for a target protease. | Glutaryl-Leu-Val-Arg -4MβNA for a hypothetical protease preferring Arg at P1, Val at P2, and Leu at P3. |
| Enhanced Specificity | Introduce residues that are strongly preferred by the target protease but rejected by off-target proteases. mdpi.com | Using unnatural amino acids or specific sequences identified through comprehensive screening. nih.gov |
| Enzyme Inhibition | Replace the cleavable amide bond or add a reactive "warhead". hkmj.orgmdpi.com | Glutaryl-Ala-Ala-Ala-[warhead] (e.g., an aldehyde or α-ketoamide). rsc.org |
Computational Modeling and Molecular Docking Approaches for Enzyme-Substrate Interactions
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding and predicting how substrates like Glutaryl-Ala-Ala-Ala-4MβNA interact with proteases at an atomic level. biorxiv.orgtandfonline.com These in silico approaches complement experimental data and guide the rational design of new substrate analogs and inhibitors. rsc.org
Molecular Docking: Molecular docking predicts the preferred orientation of a substrate when bound to the active site of a protease to form a stable complex. researchgate.net For Glutaryl-Ala-Ala-Ala-4MβNA, a docking simulation would place the tri-alanine peptide into the S1-S3 subsites of a target protease. The results of a docking study can:
Visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the enzyme. researchgate.net
Explain the basis of a protease's specificity by showing how well the substrate's side chains fit into the enzyme's binding pockets.
Provide a rationale for observed kinetic data and guide the design of new inhibitors by predicting how modifications will affect binding affinity. rsc.orgnankai.edu.cn
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the enzyme-substrate complex over time. tandfonline.comnih.govacs.org By simulating the movements of all atoms in the system, MD can reveal:
The stability of the enzyme-substrate complex. nih.gov
Conformational changes in both the enzyme and the substrate upon binding (induced fit). biorxiv.orgtandfonline.com
The role of water molecules in the active site. nih.gov
The energetic landscape of the binding and cleavage process, shedding light on the catalytic mechanism.
Together, these computational approaches are integral to modern SAR studies. They allow for the rapid screening of virtual libraries of substrate analogs, prioritizing the most promising candidates for chemical synthesis and experimental testing, thereby accelerating the development of new and improved protease probes and inhibitors. rsc.orgbiorxiv.org
The table below outlines the applications of computational modeling in studying enzyme-substrate interactions.
| Computational Method | Primary Function | Application to Glutaryl-Ala-Ala-Ala-4MβNA |
| Molecular Docking | Predicts the static binding pose of the substrate in the enzyme's active site. researchgate.net | Identifies which proteases are likely to bind the substrate and visualizes the key interactions. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and conformational changes of the enzyme-substrate complex over time. tandfonline.comnih.gov | Assesses the stability of the bound complex and elucidates the mechanism of substrate recognition and cleavage. |
| QM/MM | Combines quantum mechanics (for the active site) and molecular mechanics (for the rest of the protein) to model the chemical reaction of bond cleavage. rsc.org | Provides detailed insight into the electronic rearrangements during the hydrolysis of the amide bond. |
Advanced Methodological Applications and Emerging Techniques Utilizing Glutaryl Ala Ala Ala 4mβna
Integration with Automated Liquid Handling Systems for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their effects on a specific biological target. scbt.com Fluorogenic substrates like Glutaryl-Ala-Ala-Ala-4MβNA are exceptionally well-suited for HTS due to their "turn-on" fluorescence mechanism, which provides a direct and easily measurable signal upon enzymatic cleavage. scbt.comnih.gov This eliminates the need for complex separation or wash steps, making the assay format homogeneous and amenable to full automation.
The integration of this substrate into HTS workflows is heavily reliant on automated liquid handling systems. These robotic platforms perform precise and repeatable dispensing of reagents—including the target enzyme, test compounds from a library, and the Glutaryl-Ala-Ala-Ala-4MβNA substrate—into high-density microtiter plates (e.g., 96-well or 384-well formats). Following reagent addition, a plate reader measures the increase in fluorescence over time, which is proportional to the rate of substrate cleavage and, therefore, the enzyme's activity. This automated process allows for the screening of thousands to hundreds of thousands of compounds per day.
Table 1: Role of Automated Liquid Handling Systems in HTS with Glutaryl-Ala-Ala-Ala-4MβNA
| Component/System | Function in HTS Workflow | Key Advantages |
| Robotic Arm | Moves microplates between different stations (e.g., dispenser, incubator, reader). | Increases throughput and ensures consistent timing. |
| Multichannel Pipettor/Dispenser | Simultaneously dispenses reagents into multiple wells of a 96 or 384-well plate. | Ensures rapid and uniform addition of enzyme, substrate, and compounds. |
| Acoustic Dispenser | Uses sound waves to transfer nanoliter volumes of compounds from library plates to assay plates. | Minimizes reagent consumption and allows for complex concentration gradients. |
| Plate Reader | Measures fluorescence intensity in each well, often in a kinetic mode (multiple readings over time). | Provides real-time data on enzyme activity and inhibition. |
| Integrated Software | Controls all hardware components, manages the screening schedule, and collects raw data. | Ensures seamless operation, data integrity, and reproducibility. |
Application in Activity-Based Proteomics and Protease Profiling
Activity-based proteomics, or activity-based protein profiling (ABPP), is a powerful chemoproteomic strategy used to map the functional state of enzymes within complex biological systems. nih.gov While classic ABPP often employs covalent, active site-directed chemical probes, fluorogenic substrates like Glutaryl-Ala-Ala-Ala-4MβNA serve a crucial and complementary role in what can be termed "activity-based substrate profiling."
Instead of irreversibly labeling an active enzyme, the substrate provides a dynamic measure of a specific type of enzymatic activity. stanford.edu When introduced to a complex proteome, such as a cell or tissue lysate, the rate of Glutaryl-Ala-Ala-Ala-4MβNA cleavage reports on the total activity of proteases capable of recognizing and hydrolyzing its specific peptide sequence (e.g., chymotrypsin-like or elastase-like proteases). This approach is invaluable for:
Profiling Enzyme Specificity: Determining which classes of proteases are active under different physiological or pathological conditions.
Comparative Analysis: Comparing the protease activity profiles between healthy and diseased tissues or between treated and untreated cells.
Specificity of Inhibitors: Assessing how a potential inhibitor affects a specific enzymatic activity within the context of the entire proteome.
Table 2: Comparison of Activity-Based Probes vs. Activity-Based Substrates
| Feature | Activity-Based Probes (ABPs) | Activity-Based Substrates (e.g., Glutaryl-Ala-Ala-Ala-4MβNA) |
| Mechanism | Covalent, irreversible binding to the enzyme's active site. | Catalytic turnover; substrate is cleaved to release a reporter group. |
| Signal | A stable tag (e.g., biotin, fluorophore) is attached to the enzyme. | A transient signal (fluorescence) is generated for each turnover event. |
| Measurement | Measures the amount of accessible, active enzyme. | Measures the rate of enzymatic activity. |
| Primary Use | Identify and isolate active enzymes for mass spectrometry-based identification. | Quantify total activity of a specific class of enzymes in real-time. |
| Information Gained | Identifies which specific enzymes are present and active. | Provides a profile of the functional enzymatic activity landscape. |
Development of Quantitative Assays for Enzyme Activity in Complex Biological Matrices
A significant challenge in diagnostics and biomedical research is the accurate measurement of enzyme activity in its native environment, such as in plasma, serum, or cell lysates. raybiotech.com These biological matrices are inherently complex, containing numerous proteins, lipids, and small molecules that can interfere with assays. Fluorometric assays using substrates like Glutaryl-Ala-Ala-Ala-4MβNA are particularly advantageous in this context due to their high sensitivity, which allows for the detection of low-abundance enzymes. creative-enzymes.com
Developing a robust quantitative assay requires careful optimization to ensure that the measured fluorescence is directly and linearly proportional to the activity of the target enzyme. Key steps include:
Sample Preparation: Lysates or fluids are prepared to ensure enzyme stability and accessibility.
Assay Buffer Optimization: pH, ionic strength, and co-factors are adjusted for optimal enzyme performance.
Substrate Titration: The concentration of Glutaryl-Ala-Ala-Ala-4MβNA is optimized to be at or near the Michaelis constant (Km) for sensitive detection without substrate inhibition.
Linearity Determination: The assay is validated to show that the reaction rate is linear with respect to both time and enzyme concentration.
Use of Controls: Specific inhibitors are used to confirm that the measured activity is attributable to the target enzyme class.
Table 3: Example Data from a Quantitative Assay in a Cell Lysate
This table shows hypothetical data from an assay measuring protease activity in a cell lysate using Glutaryl-Ala-Ala-Ala-4MβNA in the presence of a specific inhibitor.
| Inhibitor Concentration (nM) | Initial Reaction Rate (RFU/min) | % Inhibition |
| 0 (No Inhibitor) | 450.2 | 0% |
| 1 | 382.5 | 15.0% |
| 10 | 247.1 | 45.1% |
| 50 | 112.8 | 75.0% |
| 100 | 54.3 | 87.9% |
| 500 | 15.1 | 96.6% |
RFU = Relative Fluorescence Units
Future Directions and Perspectives in Substrate Based Enzymology Research
Development of Novel Fluorogenic Peptide Substrate Derivatives with Tunable Properties
The future of enzyme activity monitoring lies in the creation of highly specific and sensitive fluorogenic substrates with customizable features. tandfonline.com The core principle of these substrates involves a peptide sequence recognized by a specific enzyme, linked to a fluorophore. mdpi.com Upon enzymatic cleavage of the peptide bond, the fluorophore is released, leading to a measurable increase in fluorescence. mdpi.com
A key area of development is the synthesis of "pro-fluorophores," which are substrate-based probes that become fluorescent only after being released from the peptide chain. rsc.org This approach significantly reduces background fluorescence and enhances signal-to-noise ratios. rsc.org Researchers are also exploring the use of different fluorophores to create substrates with a range of optical properties, such as varied excitation and emission wavelengths. thermofisher.com This allows for the simultaneous monitoring of multiple enzymatic activities in a single experiment, a technique known as multiplexed assaying. rsc.org
Furthermore, the stability of fluorogenic peptide substrates under various experimental conditions, such as a wide range of pH and temperatures, is a critical consideration for future development. mdpi.com The ability to fine-tune these properties will enable the creation of robust and versatile tools for a broader spectrum of biological research. mdpi.com
Expansion of Applications to New Enzymatic Targets and Biological Pathways
While Glutaryl-Ala-Ala-Ala-4MbetaNA is a known substrate for enzymes like chymotrypsin (B1334515) and some neutral endopeptidases, a significant future direction is the expansion of its use and the development of similar substrates for a wider array of enzymatic targets. sigmaaldrich.com The inherent tunability of peptide substrates allows for the design of sequences specific to a vast range of proteases. tandfonline.com
This expansion is crucial for exploring previously uncharacterized enzymatic activities and their roles in various biological pathways. pnas.org For instance, novel fluorogenic substrates are being designed to assay retroviral proteases, which are essential for viral maturation and represent key therapeutic targets. nih.gov Similarly, the development of substrates for aspartyl proteinases like cathepsin E and cathepsin D, which are implicated in protein degradation in both normal and disease states, is an active area of research. nih.gov
By creating libraries of diverse fluorogenic substrates, researchers can rapidly screen for and identify the specificities of numerous enzymes in a high-throughput manner. pnas.org This will undoubtedly accelerate the discovery of new enzyme functions and their involvement in health and disease.
Contribution to the Characterization of Unannotated Enzymes and Protease Networks
A significant portion of enzymes within genomes remain "unannotated," meaning their specific functions are unknown. Fluorogenic substrates like this compound and its derivatives are powerful tools for addressing this knowledge gap. By providing a general method for profiling protease specificity, these substrates aid in the functional annotation of newly discovered enzymes. pnas.orgpnas.org
The use of combinatorial libraries of fluorogenic substrates allows for the rapid identification of the primary and extended specificity of proteases. pnas.org This information is invaluable for understanding the role of these enzymes within complex biological networks. For example, such libraries have been used to profile the specificities of a diverse array of serine and cysteine proteases. pnas.org
Furthermore, the development of highly sensitive substrates enables the detection of low-level enzymatic activity, which is often missed by other methods. nih.gov This sensitivity is critical for characterizing the subtle but important roles that unannotated enzymes may play in cellular processes. The insights gained from these studies will contribute to a more complete understanding of the intricate web of protease interactions that govern cellular function.
Potential for Advancing Biotechnological Tools and Research Reagents
The principles underlying the design of fluorogenic substrates like this compound have significant potential for advancing biotechnology and creating novel research reagents. The ability to engineer enzymes with enhanced stability and specific activity is a major goal in biotechnology. nih.gov Fluorogenic substrates provide a high-throughput method for screening engineered enzyme variants, accelerating the development of robust biocatalysts for industrial and research applications. frontiersin.org
Moreover, the development of substrates for specific enzyme classes, such as deubiquitinases and Ubl proteases, is crucial for studying post-translational modifications that regulate a multitude of cellular processes. acs.org These reagents are essential for identifying inhibitors through high-throughput screening and for validating the activity of these important enzymes. acs.org
The versatility of fluorogenic substrates also extends to their incorporation into different assay formats. For example, they have been successfully integrated into zymogram gels, a technique used to detect and characterize proteases in complex biological samples. tandfonline.com This modular design allows for the adaptation of peptide sequences to detect a wide variety of enzymes. tandfonline.com As our understanding of enzyme function grows, so too will the innovative applications of these powerful molecular probes in biotechnology and biomedical research.
Q & A
Q. How can machine learning enhance the predictive modeling of Glutaryl-Ala-Ala-Ala-4MβNA-enzyme interactions?
- Answer : Train supervised models (e.g., random forests or neural networks) on curated datasets of kinetic parameters and structural features (e.g., protease active-site volume, substrate logP). Validate predictions via leave-one-out cross-validation and experimental testing. Prioritize interpretability (e.g., SHAP values) over black-box models to identify critical physicochemical drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
